Home > Products > Screening Compounds P69300 > Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate -

Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate

Catalog Number: EVT-8204952
CAS Number:
Molecular Formula: C7H17NaO10
Molecular Weight: 284.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate, commonly known as sodium alginate, is a sodium salt derived from alginic acid. It is a polysaccharide found in the cell walls of brown algae and is widely used in various industries due to its gelling properties. Sodium alginate is classified as a food additive (E401) and is recognized for its ability to form gels in the presence of calcium ions.

Source

Sodium alginate is primarily extracted from brown seaweeds such as Laminaria, Macrocystis, and Ascophyllum. The extraction process involves treating the seaweed with alkaline solutions to isolate the alginic acid, which is then neutralized with sodium carbonate or sodium hydroxide to produce sodium alginate.

Classification

Sodium alginate falls under several classifications:

  • Chemical Classification: Polysaccharide
  • Functional Classification: Thickening agent, emulsifier, stabilizer
  • Regulatory Status: Generally recognized as safe (GRAS) by the FDA for use in food products.
Synthesis Analysis

Methods

The synthesis of sodium alginate typically involves two main steps:

  1. Extraction: Brown algae are harvested and dried. The dried algae are then treated with sodium hydroxide to extract alginic acid.
  2. Neutralization: The extracted alginic acid is neutralized with sodium carbonate or sodium bicarbonate to yield sodium alginate.

Technical Details

The extraction process can vary depending on the type of seaweed used and the desired viscosity of the final product. The concentration of sodium hydroxide and the duration of treatment are critical parameters that influence the yield and properties of sodium alginate.

Molecular Structure Analysis

Structure

Sodium alginate consists of two monomeric units: β-D-mannuronic acid and α-L-guluronic acid. These units are arranged in a block structure that can vary in composition and sequence, leading to different physical properties.

Data

  • Molecular Formula: C_6H_7NaO_6
  • Molecular Weight: Approximately 216.18 g/mol
  • Solubility: Soluble in water; forms viscous solutions.
Chemical Reactions Analysis

Reactions

Sodium alginate can undergo various chemical reactions:

  • Gelation: In the presence of divalent cations (e.g., calcium ions), sodium alginate forms gels through ionic cross-linking.
  • Degradation: Sodium alginate can be depolymerized by strong acids or bases, leading to loss of viscosity.

Technical Details

The gelation process is pH-dependent and can be influenced by temperature and concentration of both sodium alginate and calcium ions. This property makes it useful in food technology for encapsulation and texture modification.

Mechanism of Action

Process

The mechanism of action for sodium alginate primarily involves its ability to form gels when exposed to calcium ions. The carboxyl groups present in the polymer chain interact with calcium ions, leading to the formation of a three-dimensional network that traps water and other ingredients.

Data

  • Gel Strength: Dependent on the ratio of mannuronic to guluronic acid blocks; higher guluronic acid content generally leads to stronger gels.
  • Viscosity: Influenced by molecular weight and concentration; higher concentrations yield more viscous solutions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to yellowish powder
  • Odor: Odorless
  • Taste: Tasteless
  • Melting Point: Decomposes above 200 °C

Chemical Properties

  • pH Range: Typically neutral (pH 6-8)
  • Stability: Stable under acidic conditions but can degrade in strongly alkaline environments.
  • Ionic Strength Sensitivity: Viscosity decreases with increased ionic strength due to screening effects on electrostatic interactions within the polymer.
Applications

Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate has numerous applications across various fields:

  1. Food Industry:
    • Used as a thickening agent in sauces and dressings.
    • Employed for encapsulating flavors and nutrients in food products.
    • Acts as a stabilizer in ice creams and dairy products.
  2. Pharmaceuticals:
    • Utilized as a drug delivery system due to its gel-forming capabilities.
    • Serves as a binder in tablet formulations.
  3. Cosmetics:
    • Functions as a thickener and stabilizer in creams and lotions.
  4. Biotechnology:
    • Used in tissue engineering for scaffolding due to its biocompatibility.
  5. Textiles:
    • Employed in printing processes as a thickening agent for dyes.

Properties

Product Name

Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate

IUPAC Name

sodium;(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate

Molecular Formula

C7H17NaO10

Molecular Weight

284.19 g/mol

InChI

InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1/t2-,3+,4-,5+,6+;;;/m0.../s1

InChI Key

JAQDQRUFGHWSGO-SPYAHKNSSA-M

SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]

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